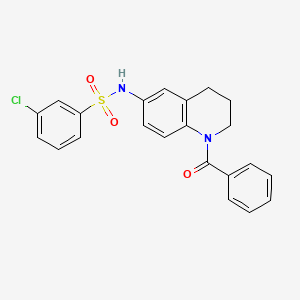
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzene-1-sulfonamide, commonly referred to as “BTFQ”, is an organic compound with a wide range of applications in scientific research. It is a type of sulfonamide, a group of compounds that are known for their ability to inhibit bacterial growth, and has been used in a variety of laboratory experiments.
科学的研究の応用
BTFQ has been used in a variety of scientific research experiments. It has been used to study the inhibition of bacterial growth, as well as the inhibition of enzyme activity. BTFQ has also been used to study the effects of oxidative stress on cells and tissues, and to explore the potential of using BTFQ as a novel inhibitor of bacterial growth. Additionally, BTFQ has been used to study the effects of different concentrations of BTFQ on cell viability and cell cycle progression.
作用機序
The mechanism of action of BTFQ is not yet fully understood. However, it is believed that BTFQ binds to the active site of an enzyme or other target molecule, blocking the activity of the enzyme or molecule. It is also believed that BTFQ may interact with other molecules, such as DNA, to modulate the activity of the target molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTFQ are not yet fully understood. However, studies have shown that BTFQ has the potential to inhibit bacterial growth, as well as enzyme activity. Additionally, BTFQ has been shown to have antioxidant properties, which may be beneficial for the prevention of oxidative damage to cells and tissues.
実験室実験の利点と制限
The use of BTFQ in laboratory experiments offers a number of advantages. BTFQ is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. Additionally, BTFQ has been shown to be effective at inhibiting bacterial growth and enzyme activity. However, BTFQ has some limitations. For example, BTFQ is not water soluble, which can limit its use in certain experiments. Additionally, BTFQ has not been extensively studied, so its full range of effects is not yet known.
将来の方向性
The potential future directions for the use of BTFQ in scientific research are numerous. One potential direction is to further study the mechanism of action of BTFQ and its effects on bacterial growth and enzyme activity. Additionally, BTFQ could be used to explore the potential of using BTFQ as a novel inhibitor of bacterial growth. Furthermore, BTFQ could be used to study the effects of different concentrations of BTFQ on cell viability and cell cycle progression. Finally, BTFQ could be used to explore the potential of using BTFQ as an antioxidant, as well as for other therapeutic applications.
合成法
BTFQ can be synthesized using a variety of methods, including a one-pot synthesis and a multi-step synthesis. The one-pot synthesis involves the reaction of 1-benzoyl-2,5-difluorobenzene-1-sulfonamide with 1,2,3,4-tetrahydroquinoline in a solvent such as dimethylformamide. The multi-step synthesis involves the reaction of 1-benzoyl-2,5-difluorobenzene-1-sulfonamide with 1,2,3,4-tetrahydroquinoline in a solvent such as dimethylformamide, followed by a reaction with a base such as sodium hydroxide.
特性
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O3S/c23-17-8-10-19(24)21(14-17)30(28,29)25-18-9-11-20-16(13-18)7-4-12-26(20)22(27)15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14,25H,4,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRLFLNMJVGSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-difluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














